

Solubility Profile of 1,2,3-Trimethoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Trimethoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1,2,3-trimethoxybenzene** in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Topic: Solubility of 1,2,3-Trimethoxybenzene

1,2,3-Trimethoxybenzene is an organic compound with the chemical formula $C_9H_{12}O_3$. Its solubility is a critical parameter in a wide array of applications, from organic synthesis to pharmaceutical formulation. The presence of three methoxy groups on the benzene ring imparts a degree of polarity to the molecule, influencing its interaction with different solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **1,2,3-trimethoxybenzene**. It is important to note that comprehensive, systematically determined solubility data across a wide range of solvents and temperatures is not extensively available in public literature. The data presented here has been compiled from various sources.

Solvent	Temperature (°C)	Solubility	Molar Solubility (mol/L)	Observations
Water	Not Specified	Insoluble[1]	-	Predicted aqueous solubility of 1.11 g/L
Dimethyl Sulfoxide (DMSO)	Not Specified	100 mg/mL	~0.59 M	Hygroscopic; ultrasonic assistance may be needed.
Chloroform	Not Specified	Slightly Soluble[2]	-	-
Ethyl Acetate	Not Specified	Soluble[3]	-	-
Toluene	Not Specified	Soluble[3]	-	-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	Not Specified	≥ 2.5 mg/mL[4]	≥ 0.015 M	Clear solution; for in vivo formulations.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Not Specified	≥ 2.5 mg/mL[4]	≥ 0.015 M	Clear solution; for in vivo formulations.[4]
10% DMSO, 90% Corn Oil	Not Specified	≥ 2.5 mg/mL[4]	≥ 0.015 M	Clear solution; for in vivo formulations.[4]

Note: The molecular weight of **1,2,3-trimethoxybenzene** (168.19 g/mol) was used for molar solubility calculations.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like **1,2,3-trimethoxybenzene**.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a conventional and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **1,2,3-Trimethoxybenzene**
- Solvent of interest
- Analytical balance
- Thermostatically controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, UV-Vis spectrophotometer)

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **1,2,3-trimethoxybenzene** to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. To effectively separate the undissolved solid, centrifuge the sample at a high speed.

- **Sample Withdrawal and Dilution:** Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of **1,2,3-trimethoxybenzene**.
- **Calculation:** Calculate the solubility from the measured concentration and the dilution factor.

Method 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Materials:

- **1,2,3-Trimethoxybenzene** stock solution (e.g., in DMSO)
- Aqueous buffer or solvent of interest
- 96-well microplates
- Plate shaker
- Plate reader (e.g., nephelometer, UV-Vis spectrophotometer)

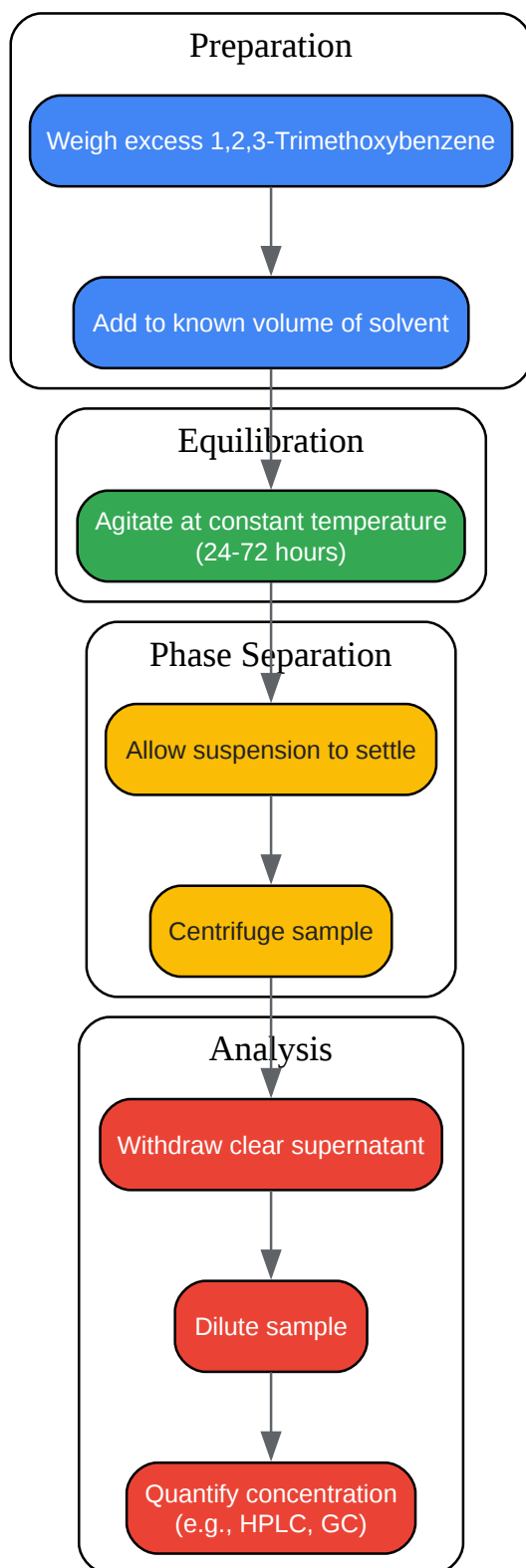
Procedure:

- **Compound Addition:** Dispense the **1,2,3-trimethoxybenzene** stock solution into the wells of a microplate.
- **Solvent Addition:** Add the aqueous buffer or solvent of interest to each well.
- **Mixing and Incubation:** Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
- **Precipitation Detection:** Measure the turbidity or light scattering of each well using a nephelometer or the absorbance using a UV-Vis plate reader. The concentration at which

precipitation is first observed is considered the kinetic solubility.

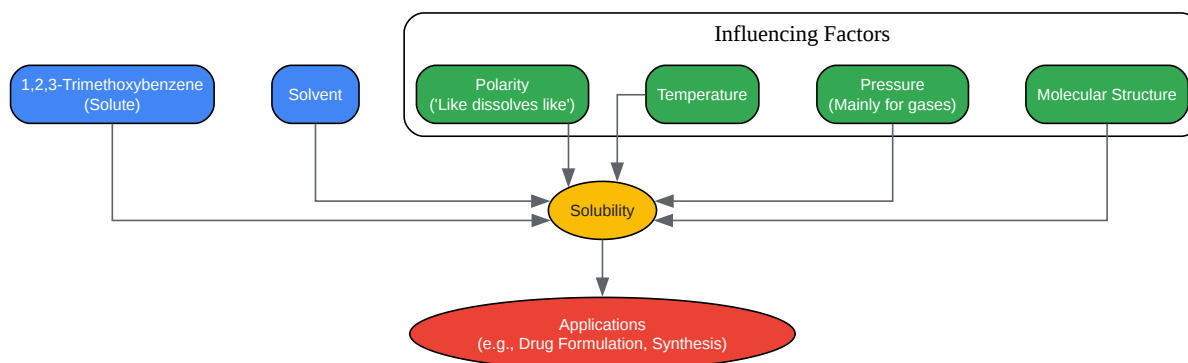
Visualizations

The following diagrams illustrate key experimental workflows.



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Caption: Workflow for the Shake-Flask Solubility Method.



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Caption: Factors Influencing the Solubility of a Compound.

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- To cite this document: BenchChem. [Solubility Profile of 1,2,3-Trimethoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147658#solubility-of-1-2-3-trimethoxybenzene-in-different-solvents]

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